Acide pseudolarique D

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pseudolaric acids involves complex strategies to construct their unique tricyclic diterpene skeleton. For example, a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane has been employed to form the polyhydroazulene core of pseudolaric acid B, a close relative of pseudolaric acid D. This synthesis highlights the challenges of introducing quaternary centers and the innovative approaches required, such as a TBAF-mediated isomerization of a 1,4-diene to a 1,3-diene and a vinylogous eliminative opening of an epoxide (Trost, Waser, & Meyer, 2007). Another notable strategy involves a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction for pseudolaric acid A synthesis, demonstrating the complex methods needed to achieve the pseudolaric acid framework (Xu, Li, & Yang, 2011).

Molecular Structure Analysis

The molecular structure of pseudolaric acids showcases a complex alicyclic skeleton with conjugated double bonds. For pseudolaric acid A, crystallographic studies have detailed its tetragonal system and intricate structure, providing insight into the spatial arrangement that likely influences the chemical behavior and reactivity of these compounds (Jia-xing & Xiu-yun, 1982).

Chemical Reactions and Properties

Pseudolaric acids undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the formation of oxo-bridged derivatives during synthesis reflects the reactive nature of these compounds. The capacity of cerium organometallic reagents to add to sensitive, sterically hindered ketones during the synthesis process underscores the unique reactivity of the pseudolaric acid core (Trost, Waser, & Meyer, 2007).

Applications De Recherche Scientifique

Oncologie

L'acide pseudolarique D s'est révélé prometteur dans le domaine de l'oncologie, en particulier dans le traitement de la leucémie aiguë myéloïde (LAM). Il cible la glycoprotéine transmembranaire CD147, qui est surexprimée dans diverses tumeurs malignes et joue un rôle dans la survie, la prolifération, l'invasion et l'apoptose des cellules cancéreuses {svg_1}. Le composé induit l'apoptose dans les lignées cellulaires leucémiques et a le potentiel d'améliorer les schémas de traitement et les résultats pour les patients.

Pharmacologie

En pharmacologie, l'this compound est reconnu pour ses propriétés immunosuppressives et anti-inflammatoires. Il est étudié comme un nouveau traitement contre le cancer, les troubles immunitaires, les maladies inflammatoires et l'immunosuppression. La capacité du composé à réguler la réponse immunitaire en fait un candidat pour des investigations supplémentaires dans le traitement et la prévention du cancer {svg_2}.

Dermatologie

Traditionnellement utilisé en médecine chinoise pour traiter les maladies de la peau, l'this compound possède des activités antimicrobiennes efficaces contre la teigne et d'autres infections cutanées. Ses activités anti-inflammatoires et antifertilisantes contribuent également à sa valeur thérapeutique dans le traitement de l'eczéma et des infections fongiques de la peau {svg_3}.

Cardiologie

En cardiologie, l'this compound a été étudié pour ses effets sur l'athérosclérose, une maladie inflammatoire chronique. Le composé a montré un potentiel d'amélioration du métabolisme lipidique, de réduction des zones de lésion athéroscléreuse et d'atténuation des changements de la paroi vasculaire associés à l'athérosclérose {svg_4}.

Neurologie

Bien que des études spécifiques sur l'this compound en neurologie ne soient pas directement disponibles, des composés apparentés comme l'acide pseudolarique B ont été étudiés pour leurs effets sur les lignées cellulaires, y compris celles liées au système nerveux. Ces études constituent une base pour des recherches futures sur les applications neurologiques de l'this compound {svg_5}.

Immunologie

Le rôle de l'this compound en immunologie est lié à sa capacité à moduler le système immunitaire. Il a été démontré qu'il inhibait les réactions inflammatoires et réglait les réponses immunitaires, suggérant une valeur thérapeutique dans le traitement des maladies liées au système immunitaire {svg_6}.

Endocrinologie

La recherche en endocrinologie s'est concentrée sur les effets plus larges de l'this compound et de ses dérivés sur les systèmes hormonaux. Bien que des études spécifiques sur l'this compound soient limitées, son impact sur la prolifération cellulaire et l'apoptose indique des applications potentielles dans les cancers liés au système endocrinien {svg_7}.

Gastro-entérologie

L'this compound a été évalué pour ses effets inhibiteurs sur le cancer gastrique. Il peut contourner la multirésistance aux médicaments dans les cellules cancéreuses gastriques en régulant à la baisse la voie Cox-2/PKC-α/P-gp, améliorant ainsi l'efficacité des médicaments chimiothérapeutiques traditionnels {svg_8}.

Mécanisme D'action

Target of Action

Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .

Mode of Action

It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .

Biochemical Pathways

Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that Pseudolaric Acid D may have similar effects on these pathways.

Result of Action

Pseudolaric Acid D has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that Pseudolaric Acid D may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.

Action Environment

It’s worth noting that pseudolaric acid d is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .

Safety and Hazards

Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Pseudolaric acid D plays a crucial role in various biochemical reactions. It significantly inhibits inflammatory reactions by interacting with key enzymes and proteins involved in inflammation pathways. For instance, Pseudolaric acid D has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it interacts with enzymes involved in lipid metabolism, thereby improving lipid profiles and reducing atherosclerotic lesions .

Cellular Effects

Pseudolaric acid D exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Pseudolaric acid D has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Furthermore, Pseudolaric acid D enhances lipid metabolism in vascular cells, leading to reduced atherosclerotic changes .

Molecular Mechanism

The molecular mechanism of Pseudolaric acid D involves several key interactions at the molecular level. It binds to and inhibits the activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes . Pseudolaric acid D also interacts with enzymes involved in lipid metabolism, leading to improved lipid profiles . Additionally, it induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pseudolaric acid D have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods . Long-term studies have shown that Pseudolaric acid D continues to exert anti-inflammatory and lipid metabolism-improving effects without significant degradation

Dosage Effects in Animal Models

The effects of Pseudolaric acid D vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and improves lipid metabolism without causing significant adverse effects . At higher doses, Pseudolaric acid D may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Pseudolaric acid D is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which play a role in its metabolism . The compound undergoes hydrolysis and glucosylation reactions, leading to the formation of various metabolites . These metabolic pathways contribute to the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Pseudolaric acid D is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its lipid metabolism-improving effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to readily cross cell membranes and reach its target sites.

Subcellular Localization

Pseudolaric acid D exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in inflammation and lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Propriétés

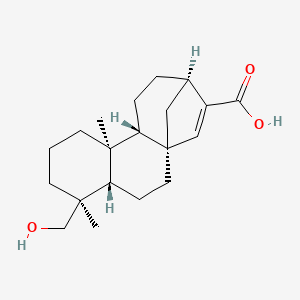

IUPAC Name |

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUENWZUJMIZJPA-UBTCDGAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine](/img/no-structure.png)

![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)